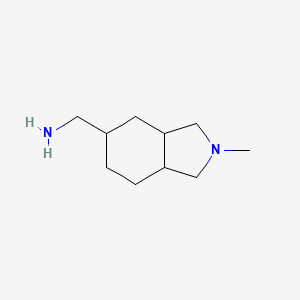
(2-methyl-octahydro-1H-isoindol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-octahydro-1H-isoindol-5-yl)methanamine is a chemical compound with the molecular formula C9H18N2 It is a derivative of isoindoline and is characterized by the presence of a methyl group and an amine group attached to the octahydro-isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-octahydro-1H-isoindol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2-methyl-octahydro-1H-isoindol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-octahydro-1H-isoindol-5-amine): Similar structure but lacks the methanamine group.
(2-methyl-1,2,3,4-tetrahydroisoquinoline): Similar core structure but lacks the octahydro and amine groups.
(2-methyl-1,2,3,4-tetrahydroisoindoline): Similar core structure but lacks the methanamine group.
Uniqueness
(2-methyl-octahydro-1H-isoindol-5-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-6-9-3-2-8(5-11)4-10(9)7-12/h8-10H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLGROJUUVCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide](/img/structure/B2943984.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)
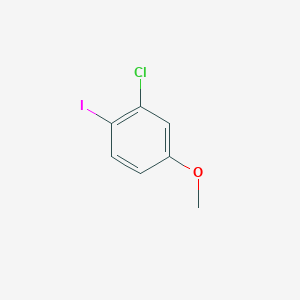
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide](/img/structure/B2943990.png)
![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)
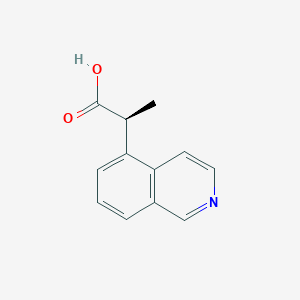
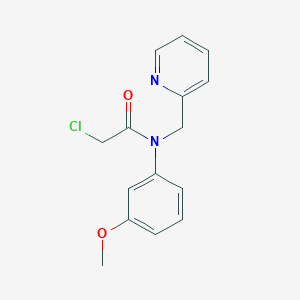
![N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE](/img/structure/B2944001.png)
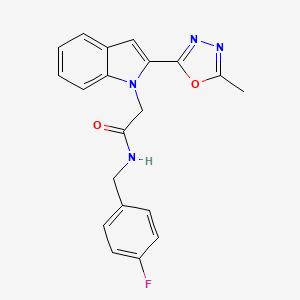
![1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate](/img/structure/B2944003.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)
